molecular formula C25H27N3O4S B298065 4-methyl-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}-N-phenylbenzenesulfonamide

4-methyl-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}-N-phenylbenzenesulfonamide

Cat. No. B298065
M. Wt: 465.6 g/mol
InChI Key: VBNRHYXJRRAJRB-NLRVBDNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}-N-phenylbenzenesulfonamide, also known as PABA-NO, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

4-methyl-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}-N-phenylbenzenesulfonamide exerts its biological effects by releasing nitric oxide (NO) in vivo. NO is a potent vasodilator and has been shown to play a crucial role in the regulation of blood pressure, platelet aggregation, and inflammation. This compound releases NO by the action of endogenous esterases, leading to the formation of the active compound, PABA.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells. This compound has also been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro. In addition, this compound has been shown to reduce blood pressure in animal models of hypertension.

Advantages and Limitations for Lab Experiments

4-methyl-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}-N-phenylbenzenesulfonamide has several advantages for use in laboratory experiments. It is stable at room temperature and can be easily synthesized using standard laboratory techniques. This compound also has a long half-life, allowing for sustained release of NO in vivo. However, this compound has some limitations, including the potential for toxicity at high concentrations and the need for endogenous esterases for the release of NO.

Future Directions

There are several future directions for the study of 4-methyl-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}-N-phenylbenzenesulfonamide. One potential direction is the investigation of its potential therapeutic applications in cardiovascular diseases, such as hypertension and atherosclerosis. Another potential direction is the investigation of its potential as an anti-inflammatory agent in various disease states. Additionally, the potential use of this compound in combination with other therapeutic agents for the treatment of cancer warrants further investigation.

Synthesis Methods

4-methyl-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}-N-phenylbenzenesulfonamide can be synthesized by the reaction of 4-methyl-N-phenylbenzenesulfonamide with propyl 2-bromoacetate, followed by the reaction of the resulting product with hydrazine hydrate and 4-propoxybenzaldehyde. The final product is obtained after purification by column chromatography.

Scientific Research Applications

4-methyl-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}-N-phenylbenzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been investigated as a potential therapeutic agent for the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.

properties

Molecular Formula

C25H27N3O4S

Molecular Weight

465.6 g/mol

IUPAC Name

2-(N-(4-methylphenyl)sulfonylanilino)-N-[(E)-(4-propoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H27N3O4S/c1-3-17-32-23-13-11-21(12-14-23)18-26-27-25(29)19-28(22-7-5-4-6-8-22)33(30,31)24-15-9-20(2)10-16-24/h4-16,18H,3,17,19H2,1-2H3,(H,27,29)/b26-18+

InChI Key

VBNRHYXJRRAJRB-NLRVBDNBSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C

SMILES

CCCOC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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